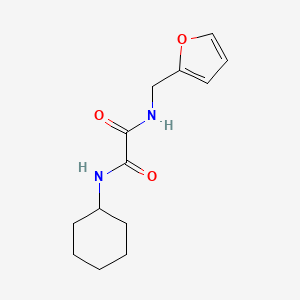![molecular formula C19H16N4OS B12450703 N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B12450703.png)
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety linked to a thiophene ring, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzotriazole ring followed by its attachment to the thiophene carboxamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced thiophene carboxamide derivatives.
Aplicaciones Científicas De Investigación
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism by which N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide.
N-(6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl)pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide is unique due to the combination of the benzotriazole and thiophene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses.
Propiedades
Fórmula molecular |
C19H16N4OS |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N4OS/c1-12-5-7-14(8-6-12)23-21-16-10-13(2)15(11-17(16)22-23)20-19(24)18-4-3-9-25-18/h3-11H,1-2H3,(H,20,24) |
Clave InChI |
VAJRYPIRUMVUAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)


![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B12450641.png)

![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)


![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B12450687.png)

![[3-(Trifluoromethyl)piperidin-4-yl]methanol](/img/structure/B12450711.png)
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)


